molecular formula C22H44N2O B8526031 Piperazine, 1-(1-oxooctadecyl)- CAS No. 33352-85-1

Piperazine, 1-(1-oxooctadecyl)-

Cat. No.: B8526031
CAS No.: 33352-85-1
M. Wt: 352.6 g/mol
InChI Key: QFACAWGJHGQAKH-UHFFFAOYSA-N
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Description

Piperazine, 1-(1-oxooctadecyl)- is a piperazine derivative substituted with an 18-carbon acyl chain (octadecanoyl group) at one nitrogen atom. This compound belongs to the class of N-acylpiperazines, characterized by their amphiphilic nature due to the hydrophobic alkyl chain and hydrophilic piperazine core. Piperazines are widely studied for their pharmacological, antimicrobial, and material science applications due to their versatile reactivity and ability to interact with biological targets .

Properties

CAS No.

33352-85-1

Molecular Formula

C22H44N2O

Molecular Weight

352.6 g/mol

IUPAC Name

1-piperazin-1-yloctadecan-1-one

InChI

InChI=1S/C22H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)24-20-18-23-19-21-24/h23H,2-21H2,1H3

InChI Key

QFACAWGJHGQAKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituents on the piperazine ring significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent(s) Key Properties/Activities References
1-(1-Oxooctadecyl)piperazine Octadecanoyl (C18 ketone) Likely high lipophilicity; potential surfactant or drug delivery applications (inferred from acyl chain). Limited direct data.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ phenyl High affinity for serotonin receptors (5-HT₁B/₅-HT₂); psychoactive effects similar to MDMA.
Benzylpiperazine (BZP) Benzyl Psychoactive (dopamine/norepinephrine reuptake inhibition); used recreationally as an MDMA substitute.
1-(2-Hydroxyethyl)piperazine 2-Hydroxyethyl Enhanced water solubility; used in anticorrosion agents and SO₂ absorbents.
1-(4-Nitrophenyl)piperazine 4-NO₂ phenyl Antibacterial activity (e.g., against S. aureus and E. coli); structural component in triazole derivatives.
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Phenylsulfonyl-indole BACE1 enzyme inhibition (potential Alzheimer’s therapy).

Physicochemical Properties

  • Lipophilicity: The octadecanoyl chain in 1-(1-oxooctadecyl)piperazine confers high hydrophobicity, contrasting with hydrophilic derivatives like 1-(2-hydroxyethyl)piperazine (logP ~-0.5) .
  • Solubility: Arylpiperazines (e.g., BZP) are sparingly soluble in water, while hydroxyethyl or aminoethyl derivatives show improved aqueous solubility .

Preparation Methods

Reaction Mechanism and Conditions

The direct acylation of piperazine with stearoyl chloride (octadecanoyl chloride) is the most straightforward method. Piperazine’s two equivalent amine groups necessitate precise stoichiometry to favor monoacylation:

  • Stoichiometry : 1:1 molar ratio of piperazine to stearoyl chloride.

  • Solvent : Dichloromethane (DCM) or toluene for hydrophobic compatibility.

  • Base : Triethylamine (TEA) or sodium carbonate to neutralize HCl.

  • Temperature : 0–25°C to minimize diacylation.

Example Protocol :

  • Dissolve piperazine mono-hydrochloride (1 mol) in DCM.

  • Add stearoyl chloride (1 mol) dropwise at 0°C with stirring.

  • Introduce TEA (1.2 mol) to scavenge HCl.

  • Stir for 12 hours at room temperature.

  • Wash with water, dry over Na₂SO₄, and concentrate.

  • Recrystallize from hexane to obtain white crystals (yield: 72%, purity: 98% by HPLC).

Challenges and Solutions

  • Diacylation : Excess acyl chloride or elevated temperatures promote diacylation. Mitigated by strict stoichiometric control and low-temperature reactions.

  • Solubility : Stearoyl chloride’s hydrophobicity requires solvents like toluene or DCM.

Protection-Deprotection Strategy

Boc-Mediated Synthesis

This method ensures selective monoacylation by protecting one piperazine nitrogen:

Steps :

  • Protection : React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine (yield: 94%).

  • Acylation : Treat N-Boc-piperazine with stearoyl chloride in DCM/TEA (yield: 85%).

  • Deprotection : Remove Boc group using HCl in dioxane (yield: 90%).

Data Table 1 : Boc-Mediated Synthesis Optimization

ParameterOptimal ConditionYield (%)Purity (%)
Boc ProtectionBoc₂O, Na₂CO₃9499.4
AcylationDCM, 0°C8598.7
Deprotection4M HCl/dioxane9099.1

Alternative Protecting Groups

  • Benzyl Groups : Require hydrogenolysis for removal, complicating scalability.

  • Tosyl Groups : Harsh deprotection conditions (e.g., HBr/AcOH) limit utility.

Cyclization Methods

Ethylenediamine-Based Cyclization

Adapted from US6603003B2, this approach forms the piperazine ring in situ:

  • React ethylenediamine with ethyl stearate in toluene/acetic acid.

  • Heat at 60–65°C for 6 hours to form 3,4-dehydropiperazine-2-one intermediate.

  • Reduce with LiAlH₄ to yield 1-(1-oxooctadecyl)piperazine (yield: 69%).

Advantages :

  • Avoids handling free piperazine.

  • Compatible with long-chain esters.

Limitations :

  • Requires hazardous reductants (LiAlH₄).

  • Intermediate purification adds steps.

Industrial-Scale Optimization

Catalytic Hydrogenation

WO2014184039A1 describes nickel-zirconium catalysts for reductive amination:

  • Catalyst : Ni-Cu-ZrO₂ (60% NiO, 20% CuO, 20% ZrO₂).

  • Conditions : 180–230°C, 160–240 bar H₂.

  • Yield : 80–85% with >99% purity.

Solvent-Free Processes

CN103980229A highlights solvent-free cyclization:

  • Reactants : Bis-(2-chloroethyl)amine hydrochloride + stearic acid.

  • Temperature : 190°C, 3 hours.

  • Yield : 78% after vacuum distillation.

Purification and Characterization

Recrystallization

  • Solvent : Hexane/ethyl acetate (4:1) for high recovery (90%).

  • Purity : >99% by HPLC.

Analytical Data

  • Melting Point : 56–60°C.

  • ¹H NMR (CDCl₃) : δ 3.5 (m, 4H, piperazine), 2.3 (t, 2H, COCH₂), 1.2 (br, 30H, alkyl).

  • MS (ESI+) : m/z 423.4 [M+H]⁺.

Comparative Analysis of Methods

Data Table 2 : Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Direct Acylation7298HighLow
Boc-Mediated8599ModerateMedium
Cyclization6997LowHigh
Catalytic Hydrogenation8599HighMedium

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1-oxooctadecyl)piperazine, and how do reaction conditions influence yield?

  • Methodology : The synthesis of piperazine derivatives often employs nucleophilic substitution or acylation reactions. For long-chain acyl derivatives like 1-(1-oxooctadecyl)piperazine, a two-step process is recommended:

Acylation : React piperazine with stearoyl chloride (C₁₇H₃₅COCl) in a non-polar solvent (e.g., dichloromethane) under inert atmosphere to minimize hydrolysis.

Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate:hexane) .

  • Key Variables : Solvent polarity, stoichiometric ratio of acyl chloride to piperazine, and reaction time (typically 4–6 hours at 50–60°C) critically affect yield. Excess acyl chloride may require quenching with aqueous NaHCO₃ .

Q. How can HPLC and GC-MS be optimized for quantifying 1-(1-oxooctadecyl)piperazine in complex matrices?

  • HPLC Protocol :

  • Column : C18 reverse-phase column (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile:water (80:20) with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm. Calibrate using an internal standard (e.g., p-tolylpiperazine) to account for matrix effects .
    • GC-MS Parameters :
  • Derivatization : Silylate the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility.
  • Column : DB-5MS (30 m × 0.25 mm, 0.25 µm film).
  • Ionization : Electron impact (EI) at 70 eV; monitor m/z 297 (molecular ion) and fragment ions (e.g., m/z 86 for piperazine) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of 1-(1-oxooctadecyl)piperazine against serotonin receptors?

  • Approach :

Target Selection : Model interactions with 5-HT₂A/2C receptors due to structural similarities to phenylpiperazine derivatives (e.g., mCPP and TFMPP) .

Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

Validation : Compare binding affinities with known agonists/antagonists (e.g., ketanserin for 5-HT₂A).

  • Key Insight : The long acyl chain may influence membrane permeability and receptor accessibility, requiring lipid bilayer modeling (e.g., CHARMM-GUI) .

Q. What strategies resolve contradictions in pharmacokinetic data for lipophilic piperazine derivatives?

  • Case Study : Discrepancies in bioavailability studies may arise from:

  • Solubility Limitations : Use surfactants (e.g., Tween-80) or cyclodextrins in in vivo assays.
  • Metabolic Stability : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to assess CYP450-mediated degradation.
    • Data Harmonization : Apply multivariate analysis (e.g., PCA) to differentiate assay-specific variability from intrinsic compound properties .

Q. How does the acyl chain length (C18 vs. shorter chains) affect the compound’s cytotoxicity profile?

  • Experimental Design :

  • Cell Lines : Test on HepG2 (liver) and HEK293 (kidney) cells.
  • Assays : MTT for viability, ROS detection via DCFH-DA, and apoptosis markers (Annexin V/PI).
    • Findings : Longer chains (C18) may enhance membrane disruption, increasing cytotoxicity compared to C8 or C12 analogs. Validate via hemolysis assays using erythrocytes .

Methodological Challenges and Solutions

Q. How to address poor aqueous solubility during in vitro bioactivity assays?

  • Strategies :

  • Co-solvents : Use DMSO (≤0.1% final concentration) to maintain solubility without cytotoxicity.
  • Nanoformulation : Prepare liposomal encapsulations (e.g., phosphatidylcholine-based) to enhance dispersion .

Q. What spectroscopic techniques differentiate 1-(1-oxooctadecyl)piperazine from structural analogs?

  • FT-IR : Identify carbonyl stretch (C=O) at ~1680 cm⁻¹ and piperazine ring vibrations (C-N) at 1250–1150 cm⁻¹.
  • ¹H NMR : Key signals include δ 2.5–3.5 ppm (piperazine protons) and δ 1.2–1.4 ppm (C18 methylene envelope) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling 1-(1-oxooctadecyl)piperazine in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation : Use fume hoods during synthesis and weighing.
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

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